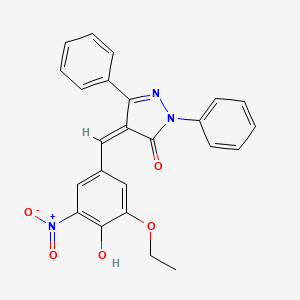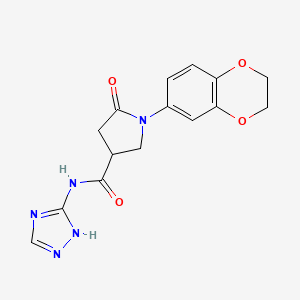
N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as BHPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHPTC is a triazole derivative that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and proliferation and is often dysregulated in cancer cells. By inhibiting this pathway, N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its potential use as a drug delivery system due to its ability to selectively target cancer cells. N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are many potential future directions for research on N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of research could focus on optimizing the synthesis method of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide to improve its solubility in water. Another area of research could focus on developing more efficient drug delivery systems using N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide. Additionally, further research could be conducted to better understand the mechanism of action of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide and its potential applications in other fields of scientific research.
合成法
N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a series of chemical reactions involving the reaction of 2-hydroxybenzaldehyde with butylamine to form N-butyl-2-hydroxybenzylamine. This intermediate product then undergoes a cyclization reaction with triazole to form N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide. The final product is obtained through purification and isolation processes.
科学的研究の応用
N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the significant applications of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide is in the field of cancer research. Studies have shown that N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use as a drug delivery system due to its ability to selectively target cancer cells.
特性
IUPAC Name |
N-butyl-5-(2-hydroxyphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-3-8-14-13(19)12-11(15-17-16-12)9-6-4-5-7-10(9)18/h4-7,18H,2-3,8H2,1H3,(H,14,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHRHGDFIRCWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NNN=C1C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(2-hydroxyphenyl)-2H-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6059438.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6059455.png)
![1-(3,4-difluorobenzyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6059463.png)


![3-(2-methyl-1H-imidazol-1-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6059513.png)

![2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6059528.png)
![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6059548.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B6059554.png)
methanone](/img/structure/B6059563.png)